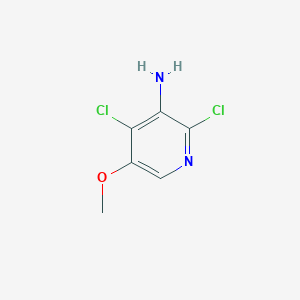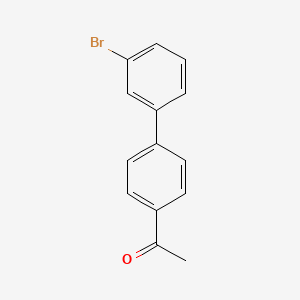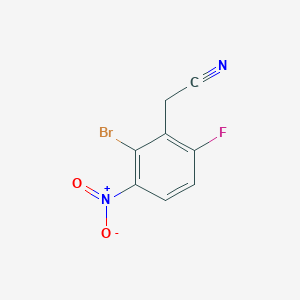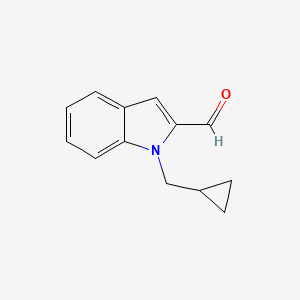
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is an organic compound with a unique structure that combines a cyclopropylmethyl group with an indole ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde typically involves the cyclopropanation of an indole derivative followed by formylation. One common method includes the reaction of cyclopropylmethyl bromide with indole in the presence of a base to form 1-(Cyclopropylmethyl)-1H-indole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the 2-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites, such as amino or thiol groups .
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid
- 1-(Cyclopropylmethyl)-1H-indole-2-methanol
- 1-(Cyclopropylmethyl)-1H-indole-3-carbaldehyde
Comparison: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position of the indole ring, which imparts distinct reactivity and potential for further functionalization. In contrast, 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid and 1-(Cyclopropylmethyl)-1H-indole-2-methanol have different functional groups that influence their chemical behavior and applications .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c15-9-12-7-11-3-1-2-4-13(11)14(12)8-10-5-6-10/h1-4,7,9-10H,5-6,8H2 |
InChI-Schlüssel |
WMTJFVVLKMYGDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3=CC=CC=C3C=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
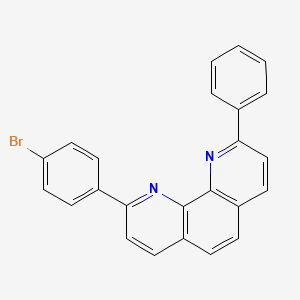
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)



